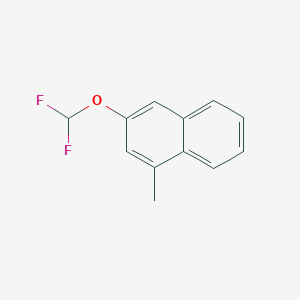

2-(Difluoromethoxy)-4-methylnaphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

1261488-12-3 |

|---|---|

Molekularformel |

C12H10F2O |

Molekulargewicht |

208.20 g/mol |

IUPAC-Name |

3-(difluoromethoxy)-1-methylnaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-8-6-10(15-12(13)14)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3 |

InChI-Schlüssel |

TUFCPDLVIFYUNJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=CC=CC=C12)OC(F)F |

Herkunft des Produkts |

United States |

Synthesis of 2 Difluoromethoxy 4 Methylnaphthalene

While specific, peer-reviewed synthesis procedures for 2-(Difluoromethoxy)-4-methylnaphthalene are not extensively detailed in the surveyed literature, a plausible and chemically sound synthetic route can be proposed based on established methodologies. The synthesis would logically proceed from the corresponding phenolic precursor, 4-methyl-2-naphthol.

Step A: Synthesis of the Precursor, 4-methyl-2-naphthol

The synthesis of substituted naphthols is a well-established area of organic chemistry. 4-methyl-2-naphthol can be prepared through various methods, often starting from 2-naphthol (B1666908) or other naphthalene (B1677914) derivatives. One common approach involves the formylation of 2-naphthol followed by reduction, or through multi-step sequences involving protection, directed metallation, methylation, and deprotection.

Step B: Difluoromethoxylation of 4-methyl-2-naphthol

With the 4-methyl-2-naphthol precursor in hand, the key transformation is the introduction of the difluoromethoxy group. A widely used method for this is the reaction of a phenol (B47542) with a source of difluorocarbene, often generated from chlorodifluoromethane (B1668795) (CHClF₂), a gas that can be bubbled through a basic solution of the phenol. nih.gov

The proposed reaction is as follows: The hydroxyl group of 4-methyl-2-naphthol is deprotonated by a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic naphthoxide. This intermediate then reacts with difluorocarbene (:CF₂), generated in situ from chlorodifluoromethane, to yield the target compound, this compound. This reaction must be carried out under controlled conditions to manage the gaseous reagent and potential side reactions.

Physicochemical Properties

Detailed experimental data for 2-(Difluoromethoxy)-4-methylnaphthalene are not widely published. However, fundamental properties have been identified from chemical supplier databases. For context, properties of the parent structure, 2-methylnaphthalene (B46627), are also provided.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 2-Methylnaphthalene (for context) |

|---|---|---|

| CAS Number | 1261488-12-3 prepchem.com | 91-57-6 researchgate.net |

| Molecular Formula | C₁₂H₁₀F₂O prepchem.com | C₁₁H₁₀ researchgate.net |

| Molecular Weight | 208.20 g/mol prepchem.com | 142.20 g/mol researchgate.net |

| Appearance | Data not available | White crystalline solid prepchem.com |

| Melting Point | Data not available | 34-36 °C researchgate.net |

| Boiling Point | Data not available | 241-242 °C researchgate.net |

| Water Solubility | Data not available | Low (0.003 g/100ml at 25°C) orgsyn.org |

Applications in Organic Synthesis

Specific, documented applications of 2-(Difluoromethoxy)-4-methylnaphthalene in the scientific literature are limited. However, based on its structure, its primary role is that of a specialized chemical building block or intermediate. Its potential applications are inferred from the known utility of its constituent parts.

As a naphthalene (B1677914) derivative, it could be used in the synthesis of materials with specific optical or electronic properties. The difluoromethoxy group makes it a particularly interesting building block for medicinal chemistry. Researchers could use this compound as a starting material to synthesize a library of more complex molecules for evaluation as potential drug candidates. The naphthalene core provides a rigid scaffold, while the difluoromethoxy group imparts properties of metabolic stability and tuned lipophilicity, which are desirable in drug design. acs.org

Reactivity and Derivative Formation

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C-O bond of the ether and the C-C bond of the methyl group. This leads to two primary synthetic routes. One approach involves the methylation of a 2-(difluoromethoxy)naphthalene (B1597621) precursor. The other, more common, approach involves the difluoromethylation of a 4-methyl-2-naphthol intermediate. The latter is often preferred due to the relative ease of introducing the methyl group onto the naphthalene ring prior to the more specialized difluoromethoxy group installation.

Methodologies for the Alkylation of Naphthalene Scaffolds (e.g., Methylation at C-4)

The introduction of a methyl group at the C-4 position of a naphthalene scaffold can be achieved through several synthetic methods.

Electrophilic Aromatic Alkylation Approaches

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. rsc.org For naphthalene, the position of substitution is influenced by reaction conditions. youtube.com While direct methylation of naphthalene with methyl halides and a Lewis acid catalyst can lead to a mixture of isomers, the use of specific starting materials and conditions can favor C-4 methylation. For instance, the alkylation of β-naphthol often occurs selectively at the α-position (C-1). rsc.org A tandem approach involving the methylation of 1-tetralone (B52770) followed by dehydrogenation has been used to produce 2-methyl-1-naphthol (B1210624). core.ac.uk

Transition-Metal Catalyzed Alkylation

Modern cross-coupling reactions offer alternative routes to methylate naphthalene scaffolds. While not as common for simple methylation as Friedel-Crafts reactions, methods like Suzuki, Stille, and Negishi couplings can be employed if a pre-functionalized naphthalene (e.g., with a halide or boronic acid at the C-4 position) is available. Transition metal-free approaches using DMSO as a methylating agent have also been developed for certain nitrogen-containing heterocycles, suggesting potential for adaptation. rsc.org Additionally, rhodium-catalyzed methylenation of aldehydes has been reported, which could be a starting point for more complex alkylation strategies. nih.gov

Radical Methylation Strategies

Radical methylation offers another avenue for C-C bond formation. These reactions often involve the generation of a methyl radical, which then attacks the aromatic ring. rsc.orgacs.orgacs.org Enzymes in the radical S-adenosylmethionine (SAM) superfamily catalyze a variety of biological methylations through radical mechanisms. researchgate.netnih.gov While enzymatic methods are highly specific, chemical methods for radical methylation of aromatics are also known, though they may lack the high regioselectivity required for complex molecules.

Introduction of the Difluoromethoxy Group onto Naphthalene Rings

The difluoromethoxy group is a key functional moiety in many modern pharmaceuticals and agrochemicals due to its unique electronic properties. nih.gov Its introduction onto a naphthalene ring is typically achieved by O-difluoromethylation of a hydroxyl group.

O-Difluoromethylation Reactions (e.g., using DAST or difluorocarbene precursors)

Several reagents and methods have been developed for the O-difluoromethylation of phenols and naphthols.

Using Diethylaminosulfur Trifluoride (DAST): DAST is a fluorinating agent that can convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. wikipedia.orgdurham.ac.uk While it is a powerful reagent, its use can be hazardous, and it is often employed for specific transformations. wikipedia.orgnih.gov Its application in forming difluoromethoxy groups from phenols is less common than methods involving difluorocarbene.

Using Difluorocarbene Precursors: A more prevalent method for O-difluoromethylation involves the in-situ generation of difluorocarbene (:CF2), which is then trapped by a phenolate (B1203915) or naphtholate. orgsyn.orgrsc.orgorgsyn.org Common precursors for difluorocarbene include:

Chlorodifluoromethane (B1668795) (ClCF2H): This inexpensive industrial chemical can be used for difluoromethylation reactions, often catalyzed by transition metals like palladium or nickel. nih.govnih.govakjournals.comacs.org Direct difluoromethylation of phenols with chlorodifluoromethane has been used in the synthesis of compounds like roflumilast. googleapis.com

Sodium Chlorodifluoroacetate (ClCF2CO2Na): This stable, solid reagent thermally decomposes to generate difluorocarbene, offering an operationally simpler and often safer alternative to gaseous reagents. orgsyn.orgorgsyn.org This method has been shown to be effective for the difluoromethylation of various phenols and other heteroatoms. orgsyn.orgorgsyn.org

The general mechanism for difluoromethylation with difluorocarbene precursors involves the deprotonation of the naphthol to form the more nucleophilic naphtholate, which then attacks the electrophilic difluorocarbene. Subsequent protonation yields the desired 2-(difluoromethoxy)naphthalene derivative.

| Method | Reagent(s) | Key Features |

| Electrophilic Alkylation | Methyl halide, Lewis Acid | Classic method, can have regioselectivity issues. |

| Transition-Metal Catalysis | Organometallic reagents, catalyst | Modern, often requires pre-functionalized substrates. |

| Radical Methylation | Radical initiator, methyl source | Can be effective but may lack selectivity. |

| O-Difluoromethylation (DAST) | Diethylaminosulfur trifluoride | Powerful fluorinating agent, can be hazardous. wikipedia.org |

| O-Difluoromethylation (Carbene) | ClCF2H or ClCF2CO2Na, base | Common and effective, uses in-situ generated difluorocarbene. orgsyn.orgorgsyn.org |

Nucleophilic Substitution Reactions with Difluoromethoxy Sources

The most prevalent method for introducing the difluoromethoxy group onto an aromatic ring is through the reaction of an oxygen nucleophile, such as a phenol (B47542) or naphthol, with a difluorocarbene (:CF₂) source. nih.gov In the context of synthesizing this compound, the logical precursor is 4-methylnaphthalen-2-ol. This nucleophilic naphthol attacks the electrophilic difluorocarbene, which is generated in situ.

Several reagents have been developed over the decades to generate difluorocarbene under various conditions. nih.gov A common and historically significant reagent is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which generates difluorocarbene upon heating. Other modern reagents include diethyl bromodifluoromethylphosphonate and difluoromethyl triflate. nih.gov The general mechanism involves the deprotonation of the naphthol by a base to form a more potent nucleophile, the naphthoxide, which then traps the transient difluorocarbene.

A related nucleophilic substitution approach involves the direct haloalkylation of the precursor naphthol. For instance, a process analogous to the synthesis of Roflumilast involves the haloalkylation of a hydroxy-benzaldehyde with chlorodifluoromethane (CHClF₂). googleapis.com This Sₙ2-type reaction requires a base to deprotonate the hydroxyl group, which then displaces the chloride from CHClF₂.

Table 1: Common Reagents for Nucleophilic Difluoromethoxylation

| Reagent/Precursor | Typical Conditions | Comments |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat in aprotic solvent (e.g., DMF, diglyme) with the naphthol and a base (e.g., K₂CO₃). | A classic, cost-effective method; requires elevated temperatures. nih.gov |

| Chlorodifluoromethane (CHClF₂) | Reaction with the naphthoxide salt under pressure. | A direct alkylation approach, analogous to methods used for similar pharmacophores. googleapis.com |

| Difluoromethyl triflate (CF₂HOTf) | Reacts with phenols at low temperatures. | A highly reactive source of the "CF₂H" cation equivalent. nih.gov |

| Diethyl bromodifluoromethylphosphonate | Generates difluorocarbene under milder conditions. | Offers an alternative to harsher thermal methods. nih.gov |

Metal-Mediated Difluoromethoxylation Protocols

While nucleophilic substitution is a cornerstone, metal-mediated reactions offer alternative and often milder pathways for C-O bond formation. These protocols can involve various transition metals, with photoredox catalysis emerging as a powerful, modern strategy. nih.gov

Visible-light photoredox catalysis can enable the formation of a difluoromethoxy radical (•OCF₂H) at room temperature. nih.gov In a typical catalytic cycle, a photosensitizer, often a ruthenium or iridium complex, absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a suitable precursor to generate the •OCF₂H radical. This highly reactive radical can then be trapped by a nucleophilic aromatic substrate or participate in a radical-radical coupling event to form the desired difluoromethyl ether. nih.gov

Another metal-mediated strategy focuses not on forming the C-O bond directly, but on constructing the naphthalene scaffold itself. Palladium-catalyzed insertion reactions, for example, can be used to form the six-membered carbocycle of the naphthalene core from ortho-bromophenyl-bearing 1,1-difluoroallenes, leading to difluoromethylated naphthalenes. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in joining advanced fragments, which could include a difluoromethoxylated aryl boronic acid with a suitable naphthalene coupling partner. acs.org

Table 2: Examples of Metal-Mediated Methodologies

| Methodology | Metal Catalyst | General Approach |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or similar | Visible-light induced generation of a •OCF₂H radical from a precursor, followed by coupling with an aromatic substrate. nih.gov |

| Palladium-Catalyzed Insertion | Palladium catalyst | Intramolecular insertion of a palladium catalyst into a C-Br bond, followed by reaction with a difluoroallene moiety to construct the naphthalene ring. rsc.org |

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | Cross-coupling of a difluoromethoxylated aryl boronic acid/ester with a halogenated or triflated naphthalene derivative. acs.org |

Convergent and Divergent Synthetic Pathways for the Target Compound

Synthesis of a 4-methylnaphthalene derivative bearing a reactive group (e.g., a boronic acid or halide) at the 2-position.

Separate synthesis of a difluoromethoxy-containing coupling partner.

A final metal-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to join the two fragments.

A divergent synthesis , in contrast, begins with a central core molecule that is sequentially reacted to create a library of structurally related compounds. wikipedia.org This strategy is exceptionally useful for exploring structure-activity relationships in drug discovery. Starting from a common precursor, such as 4-methylnaphthalen-2-ol, a divergent approach could be employed. One path would lead to the target compound via difluoromethoxylation. Other pathways could involve reacting the same precursor with different electrophiles to generate a series of analogs with varying ether or ester functionalities at the 2-position, providing a library of related compounds for screening. wikipedia.org

Synthesis of Structurally Related Naphthalene Derivatives with Difluoromethoxy Substitution

The synthetic methodologies described are applicable to a wide range of naphthalene derivatives beyond the specific 4-methyl substituted target. The synthesis of structurally related compounds is crucial for developing new pharmaceuticals and materials.

For example, 2-(difluoromethoxy)-6-methylnaphthalene (B11898001) is a known isomer. nih.gov Its synthesis would follow similar principles, starting from 6-methylnaphthalen-2-ol. More complex molecules, such as difluoromethoxy-substituted estratriene derivatives, have been designed to improve the potency and stability of drug candidates. researchgate.net The synthesis of these complex steroidal structures often involves a late-stage introduction of the difluoromethoxy group onto the phenolic A-ring, which is chemically analogous to a naphthol system.

In the synthesis of some complex β-secretase inhibitors, a key step involves the demethylation of a methoxy-substituted aromatic ring, followed by difluoromethylation to install the desired OCF₂H group. acs.org This highlights a common synthetic sequence: unmasking a hydroxyl group from a more stable methyl ether and then performing the difluoromethoxylation. This strategy provides a robust route to difluoromethoxy-containing biaryl compounds and other complex scaffolds. acs.org

Mechanistic Investigations of Naphthalene Alkylation Reactions

The introduction of a methyl group at the C4 position of a naphthalene precursor, typically 2-naphthol (B1666908) or its O-methylated derivative 2-methoxynaphthalene (B124790), is a critical step in the synthesis. This transformation is generally achieved through Friedel-Crafts alkylation or related reactions. The regioselectivity of this electrophilic aromatic substitution is governed by a combination of electronic and steric factors.

The hydroxyl or methoxy (B1213986) group at the C2 position of the naphthalene ring is an activating, ortho-, para-directing group. In the case of 2-naphthol or 2-methoxynaphthalene, the positions ortho (C1 and C3) and para (C4) to the C2 substituent are electronically activated. However, substitution at the C1 and C3 positions can be sterically hindered. The C1 position, in particular, experiences steric hindrance from the peri-hydrogen at the C8 position stackexchange.com. Consequently, electrophilic attack is often favored at the less sterically encumbered C4 and C6 positions.

The mechanism of Friedel-Crafts alkylation typically involves the generation of a carbocationic electrophile from an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the methylation of 2-methoxynaphthalene, a methylating agent like methyl iodide can be used. The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), where the electrophile has attacked the naphthalene ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the methylated product.

Studies on the Friedel-Crafts acylation of 2-methoxynaphthalene have shown that the ratio of isomers formed can be influenced by reaction conditions such as the solvent and the order of addition of reactants orgsyn.org. While acylation is distinct from alkylation, the principles of electrophilic aromatic substitution and the directing effects of the methoxy group are analogous. For instance, acetylation of 2-methoxynaphthalene can yield a mixture of 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene, with the product distribution being kinetically or thermodynamically controlled stackexchange.com.

The synthesis of the precursor 4-methyl-2-naphthol can also be achieved through multi-step sequences, for instance, starting from α-naphthol which can be methylated to 2-methyl-1-naphthol google.comgoogle.com. The synthesis of 4-methyl-1-naphthol (B89092) has also been reported, which could potentially be converted to the desired 2-naphthol isomer prepchem.com.

Detailed Analysis of Difluoromethoxylation Reaction Pathways

The introduction of the difluoromethoxy (-OCF₂H) group onto the 4-methyl-2-naphthol intermediate is a key fluorination step. The difluoromethoxy group is valued for its ability to act as a lipophilic hydrogen bond donor and as a bioisostere for other functional groups nih.gov. The difluoromethoxylation of phenols can proceed through several mechanistic pathways, including those involving radical intermediates or electrophilic/nucleophilic species.

A common and practical method for the O-difluoromethylation of phenols involves the use of a difluorocarbene (:CF₂) precursor orgsyn.orgorgsyn.orgrsc.org. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used, bench-stable reagent that generates difluorocarbene upon heating orgsyn.orgorgsyn.org. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion.

The presumed mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene. This highly reactive intermediate is then trapped by the nucleophilic 4-methyl-2-phenoxide ion. The resulting intermediate is subsequently protonated to yield the final product, this compound orgsyn.orgorgsyn.org.

While the difluorocarbene pathway is prevalent for O-difluoromethylation of phenols, radical-mediated processes have also been developed for the direct C-H difluoromethoxylation of arenes rsc.org. These reactions often employ a photoredox catalyst and a specific difluoromethoxylating reagent. Experimental and computational studies suggest that a single electron transfer (SET) from an excited photoredox catalyst to the reagent can generate a neutral radical intermediate. This intermediate then liberates the OCF₂H radical rsc.org.

This OCF₂H radical can then add to an aromatic ring to form a difluoromethoxylated cyclohexadienyl radical. Subsequent oxidation and deprotonation lead to the formation of the difluoromethoxylated aromatic product rsc.org. While this method is powerful for direct C-H functionalization, for the synthesis of this compound from 4-methyl-2-naphthol, the nucleophilic attack of the phenoxide on a difluorocarbene is a more direct and commonly employed strategy.

The reaction of a phenoxide with difluorocarbene can be viewed as a nucleophilic attack of the phenoxide on the electrophilic carbene orgsyn.orgorgsyn.org. The reactivity of the phenoxide is crucial, and the basic conditions used to generate it are an important parameter in the reaction.

Conversely, direct electrophilic difluoromethoxylation of arenes is a challenging transformation. However, reagents have been developed that can act as electrophilic sources of the "CF₂H⁺" synthon, although these are less common for the O-functionalization of phenols compared to the difluorocarbene approach.

Nucleophilic difluoromethylation is another important pathway, particularly for the formation of C-CF₂H bonds. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) can act as a source of the nucleophilic "CF₂H⁻" equivalent in the presence of a suitable activator core.ac.uk. However, for the synthesis of an aryl difluoromethyl ether from a phenol, the generation of difluorocarbene and its subsequent reaction with the phenoxide is the more established and efficient method nih.gov.

Catalytic Cycles in Transition-Metal Mediated Syntheses

While the difluorocarbene-based O-difluoromethylation of phenols is often performed under transition-metal-free conditions, transition metals can play a role in other aspects of the synthesis or in alternative difluoromethoxylation strategies. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-heteroatom bonds. In principle, a transition-metal-catalyzed cross-coupling could be envisioned for the formation of the C-O bond between the 4-methyl-2-naphthyl group and the difluoromethyl moiety, though this is less common than the difluorocarbene approach.

More relevant to the broader field of fluorination are transition-metal-catalyzed reactions for direct C-H difluoromethoxylation. For example, photoredox catalysis, often involving ruthenium or iridium complexes, can be used to generate the OCF₂H radical, as mentioned previously rsc.org. The catalytic cycle in such a reaction would involve:

Excitation of the photocatalyst by light.

Single electron transfer from the excited catalyst to the difluoromethoxylating reagent, generating the OCF₂H radical and the oxidized catalyst.

Addition of the OCF₂H radical to the arene.

Oxidation of the resulting radical adduct by the oxidized catalyst or another oxidant to form a carbocation.

Deprotonation to yield the final product and regenerate the catalyst.

While not the primary route for the synthesis of this compound from 4-methyl-2-naphthol, these catalytic cycles highlight the diverse strategies available for the introduction of fluorinated motifs.

Stereochemical Considerations in Synthetic Transformations

In the synthesis of this compound as described, the final product is achiral. The starting materials and intermediates, assuming no chiral substituents are present elsewhere on the naphthalene ring, are also achiral. Therefore, stereochemical considerations in terms of enantioselectivity or diastereoselectivity are not a primary concern for the formation of this specific molecule.

However, in the broader context of naphthalene chemistry, stereoselectivity can be a critical factor, especially when chiral centers are present or are being created. For instance, in the Friedel-Crafts alkylation of chiral hydronaphthalene substrates, the stereochemistry of the starting material can direct the diastereoselectivity of the alkylation nih.govresearchgate.net. The formation of specific diastereomers is often governed by minimizing steric interactions in the transition state.

If the synthesis were to involve a chiral catalyst or a chiral auxiliary, it would be possible to induce enantioselectivity in certain steps. However, for the direct synthesis of this compound from achiral precursors, the focus remains on regioselectivity rather than stereoselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of this compound, offering profound insights into its proton and carbon frameworks, as well as the unique environment of the fluorine atoms.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, multiplicities, and coupling constants allows for the precise assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene-H | 7.25 - 8.10 | m | |

| -OCHF₂ | 6.60 | t | 73.5 |

| -CH₃ | 2.55 | s |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon skeleton. bmrb.io The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and functional group carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Naphthalene C-2 (-OCHF₂) | 150.2 (t, J=2.8 Hz) |

| Naphthalene C-4 (-CH₃) | 134.5 |

| Naphthalene Quaternary C | 132.8, 130.9 |

| Naphthalene CH | 128.0, 127.5, 126.8, 124.2, 119.5, 112.3 |

| -OCHF₂ | 115.4 (t, J=259.5 Hz) |

| -CH₃ | 20.5 |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. alfa-chemistry.com In this compound, the two fluorine atoms of the difluoromethoxy group are magnetically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. This signal appears as a doublet due to coupling with the adjacent proton.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCHF₂ | -80.5 | d | 73.5 |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions. Chemical shifts are referenced to a standard such as CFCl₃. colorado.edu

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between different nuclei within the molecule. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the naphthalene ring system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H), providing unambiguous assignments for the protonated carbons in the molecule. sdsu.eduresearchgate.netgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range couplings between carbons and protons (typically over two to three bonds), which is crucial for piecing together the molecular framework, including the connection of the methyl and difluoromethoxy groups to the naphthalene core. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to confirm the substitution pattern on the naphthalene ring and the conformation of the difluoromethoxy group. researchgate.net

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, solidifying the proposed structure of this compound. github.io

Mass Spectrometry (MS) Techniques

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound. nfdi4chem.de

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. nih.gov This technique is essential for confirming the molecular formula of this compound and distinguishing it from other isobaric compounds. nih.govresearchgate.net The high accuracy of HRMS provides a high degree of confidence in the assigned chemical formula. nih.gov

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 209.0718 | 209.0716 |

Note: The data presented is a representative example and may vary based on the ionization method and instrument used.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable insights into the molecule's connectivity and fragmentation pathways. nih.gov For this compound, MS/MS analysis would typically involve the ionization of the molecule, often forming a protonated species [M+H]⁺ in electrospray ionization (ESI), followed by collision-induced dissociation (CID).

The fragmentation of this compound is predicted to occur at its weakest bonds and through characteristic rearrangement reactions. The ether linkage and the difluoromethyl group are likely initiation points for fragmentation. General fragmentation patterns for aromatic ethers often involve cleavage of the C-O bond. libretexts.org The interpretation of the resulting fragmentation spectrum allows for a detailed structural characterization. nih.gov While manual interpretation of fragmentation spectra can be time-consuming, automated, rule-based approaches can assist in predicting and identifying fragmentation patterns. nih.gov

A predicted fragmentation pathway for protonated this compound would involve several key steps. The initial precursor ion would be subjected to energy, leading to the cleavage of specific bonds. The most probable fragmentations would include the loss of the difluoromethoxy group or parts thereof.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| m/z (Predicted) | Proposed Fragment | Description of Neutral Loss |

| 209.07 | [C₁₂H₁₁O¹⁹F₂]⁺ | Precursor Ion [M+H]⁺ |

| 158.08 | [C₁₂H₁₀]⁺ | Loss of difluoromethanol (B8680546) (CHF₂OH) |

| 157.07 | [C₁₂H₉]⁺ | Loss of the difluoromethoxy radical (•OCHF₂) and H• |

| 141.07 | [C₁₁H₉]⁺ | Loss of CHF₂O and subsequent loss of a methyl radical (•CH₃) |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Hyphenated LC-MS Techniques for Purity Assessment and Mixture Analysis

The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) provides a robust platform for the separation, detection, and quantification of compounds in complex mixtures. rsc.org This technique is considered a gold standard in bioanalysis for developing quantitative assays. nih.gov LC-MS is indispensable for assessing the purity of synthesized compounds like this compound and for its quantification in various matrices. rsc.orgnih.gov

For purity analysis, a reversed-phase HPLC method would be suitable. The compound would be injected onto a column (e.g., a C18 column) and eluted using a gradient of aqueous mobile phase and an organic solvent, such as methanol (B129727) or acetonitrile. sciex.com This chromatographic separation resolves the target compound from impurities, starting materials, and by-products. The eluent is then introduced into the mass spectrometer. rsc.org

The mass spectrometer can be operated in various modes. For purity assessment, a full scan mode would detect all eluting ions within a specific mass range, allowing for the identification of unexpected impurities. For quantitative analysis within a mixture, a more sensitive and specific mode like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed. sciex.com These targeted approaches offer high sensitivity and a wide dynamic range, enabling quantification down to very low levels. nih.gov The sample preparation prior to LC-MS analysis is crucial to remove interferences and ensure the robustness of the assay. nih.gov

Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol sciex.com |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (for purity), MRM (for quantification) |

| MRM Transition | e.g., Q1: 209.1 (Precursor) -> Q3: 157.1 (Product) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bellevuecollege.edu The absorption of infrared radiation corresponds to specific vibrational motions (stretching, bending) of the chemical bonds within the structure. bellevuecollege.edu Each functional group has a characteristic absorption frequency, making the IR spectrum a valuable tool for structural elucidation. libretexts.org

The IR spectrum of this compound is expected to display a series of absorption bands that confirm its key structural features: the aromatic naphthalene core, the methyl group, and the difluoromethoxy ether group. The region above 1500 cm⁻¹ is typically used for identifying specific functional groups, while the region below 1500 cm⁻¹, known as the fingerprint region, contains complex absorptions characteristic of the entire molecule. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Naphthalene) libretexts.org |

| 3000 - 2850 | C-H Stretch | Alkane (Methyl group) libretexts.org |

| 1680 - 1640 | C=C Stretch | Aromatic (Naphthalene) libretexts.org |

| 1250 - 1050 | C-O-C Asymmetric Stretch | Aryl Ether libretexts.org |

| 1200 - 1000 | C-F Stretch | Difluoromethyl group |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic substitution pattern |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. caltech.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of each atom, yielding detailed information on bond lengths, bond angles, and torsional angles. jhu.edu

A successful single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure. nih.govnih.gov The analysis would reveal the planarity of the naphthalene ring system and the precise geometry of the methyl and difluoromethoxy substituents. A key outcome would be the determination of the conformational preference of the difluoromethoxy group relative to the aromatic ring. Furthermore, the analysis provides insight into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal lattice. jhu.edu This packing information is crucial for understanding the solid-state properties of the material.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the crystal's repeating unit. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-O-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules relative to one another in the solid state. |

Vibrational Spectroscopy for Molecular Fingerprinting

This fingerprint arises from the coupled vibrations of the entire molecular skeleton. For this compound, this includes the stretching and bending of the naphthalene rings, deformations of the methyl group, and vibrations involving the difluoromethoxy substituent. Even minor structural differences, such as the position of substituents on the naphthalene ring, would lead to a significantly different vibrational spectrum.

Therefore, the complete IR or Raman spectrum of this compound serves as a definitive identifier. By comparing the spectrum of an unknown sample to a reference spectrum of a pure, authenticated standard, one can confirm its identity with a high degree of confidence. This makes vibrational spectroscopy an invaluable tool for quality control, isomer differentiation, and raw material identification.

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to modern chemical research. These methods are used to determine the electronic structure and energy of molecules, from which a wide range of properties can be derived. For this compound, such calculations can elucidate the influence of the difluoromethoxy and methyl substituents on the naphthalene core.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov A typical DFT study on this compound would begin with geometry optimization to find the lowest energy arrangement of its atoms. Functionals like B3LYP combined with a basis set such as 6-311G+(d,p) are commonly employed for such tasks. nih.govscienceopen.com

Table 1: Illustrative Geometric Parameters for this compound (Hypothetical DFT Calculation)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C(2) | O | - | - | ~1.37 Å |

| O | C(methoxy) | - | - | ~1.42 Å | |

| C(methoxy) | F | - | - | ~1.36 Å | |

| C(4) | C(methyl) | - | - | ~1.51 Å | |

| Bond Angle | C(3) | C(2) | O | - | ~118° |

| C(2) | O | C(methoxy) | - | ~117° | |

| Dihedral Angle | C(3) | C(2) | O | C(methoxy) | ~180° (anti-periplanar) |

| Note: These values are hypothetical and represent typical results from DFT calculations on similar aromatic ethers. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com A small gap suggests high polarizability and reactivity. scienceopen.com

For this compound, the HOMO is expected to be a π-orbital delocalized across the electron-rich naphthalene ring system. The LUMO would likely be a π*-antibonding orbital, also distributed over the aromatic rings. researchgate.net The electron-donating methyl group and the electron-withdrawing difluoromethoxy group will modulate the energies of these orbitals. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the orbitals. researchgate.net

Table 2: Predicted Frontier Orbital Energies (Illustrative)

| Parameter | Predicted Energy (eV) | Description |

| HOMO Energy | -6.1 eV | Highest Occupied Molecular Orbital; associated with ionization potential. scienceopen.com |

| LUMO Energy | -1.9 eV | Lowest Unoccupied Molecular Orbital; associated with electron affinity. scienceopen.com |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | Energy difference indicating chemical reactivity and stability. scienceopen.com |

| Note: These are representative values for a substituted naphthalene derivative, calculated via DFT. |

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. wolfram.com This analysis is invaluable for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. scienceopen.com In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. wolfram.com

For this compound, the MEP surface would show significant negative potential localized around the highly electronegative oxygen and fluorine atoms of the difluoromethoxy group. These sites represent the most likely points for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the methyl group and the aromatic ring. scienceopen.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a solvent like water or an organic solvent, to mimic condensed-phase conditions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a long-standing challenge in computational chemistry. nih.gov Modern approaches often use a combination of DFT calculations and machine learning algorithms. arxiv.orgnih.gov For this compound, DFT methods could calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted to chemical shifts. Machine learning models, trained on large databases of experimental spectra, can achieve high accuracy, with reported Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.org

IR Frequencies: Theoretical Infrared (IR) spectra can be generated from the vibrational frequencies calculated using DFT. epstem.net After geometry optimization, a frequency calculation determines the normal modes of vibration. Each mode corresponds to a specific molecular motion (e.g., C-H stretch, C=C aromatic ring stretch, C-O stretch, C-F stretch) and has an associated frequency and intensity, which together form the predicted IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental results. epstem.net

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H | 7.2 - 8.1 | 110 - 135 |

| Methyl (-CH₃) | ~2.5 | ~20 |

| Difluoromethoxy (-OCHF₂) | ~6.8 (triplet) | ~115 (triplet) |

| Quaternary Aromatic C | - | 125 - 155 |

| Note: These values are illustrative estimates based on standard chemical shift ranges and the expected electronic environment of the nuclei. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the reaction mechanisms of a molecule, such as its decomposition or oxidation, is crucial for predicting its stability and potential transformations. Computational modeling can map out potential reaction pathways and identify the transition states connecting reactants, intermediates, and products. researchgate.net

For alkylated naphthalenes, a key reaction pathway in pyrolysis and combustion is hydrogen abstraction from the alkyl group. nih.gov In the case of this compound, a likely initial step in its thermal decomposition would be the abstraction of a hydrogen atom from the methyl group by a radical (e.g., H• or OH•). This would form a resonance-stabilized naphthylmethyl radical, which is a critical intermediate in the formation of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov

Computational methods, particularly DFT, can be used to calculate the activation energies for these abstraction reactions and locate the geometry of the corresponding transition states. This analysis helps to determine the most favorable reaction channels and predict the kinetics of the decomposition process. nih.gov The influence of the difluoromethoxy group would be a key point of investigation, as its strong electron-withdrawing nature could affect the stability of the radical intermediates and the energy barriers of subsequent reaction steps.

Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy 4 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on 2-(Difluoromethoxy)-4-methylnaphthalene is governed by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH3) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comyoutube.com Conversely, the difluoromethoxy group (-OCF2H) is anticipated to be a deactivating group due to the strong electron-withdrawing inductive effect of the fluorine atoms, which outweighs the resonance donation from the oxygen. Such deactivating groups typically act as meta-directors. masterorganicchemistry.com The methyl group is a weakly activating, ortho-, para-director. libretexts.org

In this compound, the substitution pattern will be a result of the combined influence of these groups. The 4-methyl group will direct incoming electrophiles to the 1, 3, and 5-positions. The 2-difluoromethoxy group, being deactivating, would direct towards the 5, 7, and 8-positions. The most likely positions for electrophilic attack are those activated by the methyl group and least deactivated by the difluoromethoxy group. Therefore, substitution at positions 1 and 3 are predicted to be the most favored outcomes.

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Br₂ / FeBr₃ | 1-Bromo-2-(difluoromethoxy)-4-methylnaphthalene | 3-Bromo-2-(difluoromethoxy)-4-methylnaphthalene |

| HNO₃ / H₂SO₄ | 1-Nitro-2-(difluoromethoxy)-4-methylnaphthalene | 3-Nitro-2-(difluoromethoxy)-4-methylnaphthalene |

| SO₃ / H₂SO₄ | This compound-1-sulfonic acid | This compound-3-sulfonic acid |

| RCOCl / AlCl₃ | 1-Acyl-2-(difluoromethoxy)-4-methylnaphthalene | 3-Acyl-2-(difluoromethoxy)-4-methylnaphthalene |

Nucleophilic Reactions at the Naphthalene (B1677914) Core or Difluoromethoxy Group

Nucleophilic aromatic substitution (SNAᵣ) on the naphthalene core of this compound is generally unfavorable due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.org While the difluoromethoxy group is electron-withdrawing, its deactivating effect may not be sufficient to facilitate SNAᵣ under standard conditions. However, in the presence of a strong nucleophile and potentially a catalyst, substitution at positions activated by a hypothetical leaving group could occur. For instance, if a halogen were introduced at the 1 or 3 position, it could potentially be displaced by a nucleophile.

A more plausible site for nucleophilic attack is the difluoromethyl carbon of the difluoromethoxy group. The carbon atom is rendered electrophilic by the two fluorine atoms. While the C-F bond is strong, under specific conditions, nucleophilic displacement of a fluoride (B91410) ion could be envisaged, although this is a challenging transformation. A more likely scenario involves the deprotonation of the difluoromethyl group using a strong base to generate a difluoromethyl anion, which can then act as a nucleophile itself. nih.govacs.org This "masked nucleophile" approach could be used to introduce the Ar-OCF₂- moiety onto other molecules.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution (hypothetical) | Nu⁻ (e.g., RO⁻, R₂N⁻) on a halogenated derivative | Halogen displacement product |

| Nucleophilic attack on -OCF₂H | Strong base (e.g., organolithium) | Ar-OCF₂⁻ (masked nucleophile) |

Radical Reactions and Their Selectivity

Radical reactions involving this compound would likely initiate at the most labile C-H bond. The benzylic protons of the 4-methyl group are the most susceptible to hydrogen abstraction by radicals, leading to the formation of a resonance-stabilized benzylic radical. This radical can then undergo further reactions, such as oxidation or coupling.

The reaction of naphthalene and its derivatives with hydroxyl radicals in the gas phase is an important atmospheric degradation pathway. acs.orgresearchgate.net For this compound, it is expected that the hydroxyl radical would add to the aromatic ring, leading to the formation of hydroxylated products. The initial addition would likely be directed by the substituents, similar to electrophilic attack. Subsequent reactions with oxygen can lead to a complex mixture of products, including quinones and ring-opened species. researchgate.net

| Radical Initiator | Expected Primary Radical | Potential Subsequent Products |

| N-Bromosuccinimide (NBS), light | 2-(Difluoromethoxy)-4-(bromomethyl)naphthalene | Further substitution or elimination products |

| Hydroxyl radical (•OH) | Hydroxylated naphthalene radical adducts | Naphthoquinones, ring-opened products |

Photochemical Transformations

The photochemical behavior of aromatic compounds is governed by their ability to absorb UV light and undergo electronic transitions. Naphthalene and its derivatives are known to undergo various photochemical transformations. rsc.org The presence of the difluoromethoxy and methyl groups will influence the absorption spectrum and the subsequent photochemical pathways of this compound.

Upon photo-excitation, the molecule can undergo several processes, including intersystem crossing to a triplet state. This excited state can then participate in reactions such as cycloadditions, isomerizations, or electron transfer processes. For instance, photo-excited naphthalenes can be reduced by electron donors like triethylamine (B128534) to yield dihydronaphthalenes. rsc.org It is also plausible that photochemical cleavage of the C-O bond in the difluoromethoxy group could occur, leading to the formation of a naphthoxyl radical and a difluoromethyl radical. The ultimate products would depend on the reaction conditions, including the solvent and the presence of other reactive species. Studies on 1-methylnaphthalene (B46632) have shown that UV irradiation in the presence of air can lead to a variety of oxidation products, including naphthaldehydes and naphthoic acids. acs.org

Thermal Stability and Rearrangements

The thermal stability of this compound is primarily determined by the strength of its covalent bonds. The aromatic naphthalene core is highly stable and requires high temperatures to undergo decomposition. The C-O bond of the ether linkage and the C-F bonds of the difluoromethoxy group are also relatively strong.

Aryl difluoromethyl ethers are generally considered to be thermally stable. acs.org However, at elevated temperatures, decomposition can occur. The weakest bond is likely the C-O bond of the ether, and its cleavage would generate a naphthoxy radical and a difluoromethyl radical. Another potential thermal reaction is the rearrangement of the difluoromethoxy group, although this would likely require very high temperatures or specific catalytic conditions. Studies on the thermal decomposition of related poly(vinyl ethers) have shown that the nature of the side groups significantly influences their thermal stability. researchgate.net For this compound, significant decomposition is not expected under normal laboratory conditions, but pyrolysis at high temperatures would lead to fragmentation of the molecule.

Degradation Pathways and Environmental Fate of 2 Difluoromethoxy 4 Methylnaphthalene

Oxidative Degradation Mechanisms (e.g., atmospheric oxidation by OH, O3, NO3 radicals)

The atmospheric lifetime and degradation of aromatic compounds are primarily dictated by their reactions with key oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). rsc.org While specific experimental data for 2-(Difluoromethoxy)-4-methylnaphthalene is not available, its atmospheric fate can be inferred from studies on naphthalene (B1677914) and its derivatives. rsc.orgcopernicus.orgresearchgate.net

For naphthalene, the dominant atmospheric loss process is its reaction with the OH radical. rsc.orgcopernicus.org This reaction is initiated mainly by the addition of the OH radical to the aromatic ring system, forming a carbon-centered radical adduct. rsc.orgcopernicus.org In the case of 2-methylnaphthalene (B46627), OH addition is the primary initiation step, accounting for approximately 96% of the initial reaction. researchgate.net This adduct then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. rsc.orgcopernicus.org

Subsequent reactions of the peroxy radical are complex and can proceed via several pathways, including reactions with nitric oxide (NO) or through unimolecular isomerization, which can lead to the formation of highly oxygenated organic molecules (HOMs) and, ultimately, secondary organic aerosols (SOA). copernicus.org The presence of ozone can significantly enhance the formation of these low-volatility products. copernicus.org Theoretical studies on naphthalene indicate that these reactions can lead to ring-cleavage products such as 2-formylcinnamaldehyde. rsc.org

The presence of the methyl and difluoromethoxy substituents on the naphthalene ring of this compound is expected to influence the reaction rates and pathways. The methyl group is electron-donating, which typically activates the aromatic ring towards electrophilic attack by OH radicals. The difluoromethoxy group, while having an ether oxygen, also has two strongly electron-withdrawing fluorine atoms, which may have a deactivating effect on the ring. The ultimate rate of oxidation will depend on the interplay of these electronic effects and the specific position of radical attack.

Table 1: Atmospheric Reaction Rate Constants and Lifetimes for Naphthalene with Major Oxidants This table provides data for the parent compound, naphthalene, to serve as a reference for estimating the potential atmospheric fate of its derivatives.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Atmospheric Concentration (molecule cm⁻³) | Calculated Atmospheric Lifetime |

|---|---|---|---|

| OH Radical | 2.1 x 10⁻¹¹ (at 298 K) | 2 x 10⁶ | ~13 hours |

| NO₃ Radical | 4.9 x 10⁻¹³ (at 298 K) | 5 x 10⁸ | ~47 minutes |

| Ozone (O₃) | < 2 x 10⁻²⁰ (at 298 K) | 7 x 10¹¹ | > 22 months |

Source: Data compiled from atmospheric chemistry databases and literature. Lifetimes are estimates and can vary significantly with atmospheric conditions.

Hydrolytic Degradation Studies

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the key functional group susceptible to hydrolysis would be the ether linkage of the difluoromethoxy group (-O-CF₂H).

Specific experimental studies on the hydrolytic degradation of this compound are not available in the reviewed scientific literature. However, general chemical principles suggest that aryl ethers—where an ether oxygen is directly attached to an aromatic ring—are highly resistant to hydrolysis due to the stability of the C-O bond, which is strengthened by resonance with the aromatic system. Furthermore, the carbon-fluorine (C-F) bonds are exceptionally strong and stable, making the difluoromethyl group itself highly resistant to cleavage. Therefore, under typical environmental pH and temperature conditions, hydrolytic degradation is expected to be a negligible pathway for the transformation of this compound.

Photodegradation Processes

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can occur through two main mechanisms: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, where other substances in the environment absorb light and produce reactive species that then attack the molecule.

The naphthalene ring system inherent in this compound is known to absorb UV light. Studies on the parent compound, 2-methylnaphthalene, indicate that it may be susceptible to direct photolysis by sunlight. nih.gov The predicted aqueous photolysis half-life for 2-methylnaphthalene in midday, midsummer sunlight at a latitude of 40° N was 54 hours. nih.gov This suggests that direct photodegradation could be a relevant environmental fate process for this compound.

Indirect photodegradation can also occur, often on the surface of semiconductor particles like titanium dioxide (TiO₂), which can become photoactivated and generate highly reactive species such as hydroxyl radicals. nih.gov The efficiency of such photocatalytic processes can be enhanced by the presence of noble metals, which help to separate the electron-hole pairs generated upon irradiation, thereby reducing their recombination. nih.gov

Microbial Degradation of Difluoromethoxylated Naphthalene Derivatives

The biodegradation of naphthalene and its alkylated derivatives by microorganisms is a well-documented process. nih.govdntb.gov.ua Numerous bacterial species, particularly from the genus Pseudomonas, are capable of using naphthalene as a sole source of carbon and energy. nih.gov The degradation pathways are diverse and depend on the availability of oxygen.

Under aerobic conditions, the typical pathway for naphthalene degradation is initiated by a naphthalene dioxygenase enzyme, which introduces two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. This is followed by further enzymatic reactions that lead to ring cleavage and eventual mineralization. nih.gov For methylnaphthalenes, degradation can also be initiated by oxidation of the methyl group. nih.govnih.gov

Under anaerobic conditions, such as in sulfate-reducing or denitrifying environments, different pathways are employed. nih.govnih.gov For 2-methylnaphthalene, degradation by a sulfate-reducing culture was shown to be initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase. nih.gov This is analogous to the anaerobic degradation of toluene. nih.gov The resulting product is further metabolized, eventually leading to 2-naphthoic acid and its reduced derivatives. nih.govnih.gov

While there are no specific studies on the microbial degradation of this compound, the presence of the difluoromethoxy group is expected to significantly impact its biodegradability. Halogenated, and particularly fluorinated, organic compounds are often more resistant to microbial attack. The high strength of the C-F bond makes them difficult for microbial enzymes to break, often rendering the compound recalcitrant or causing it to persist in the environment. Therefore, while microbes may be able to attack the methyl group or the aromatic rings, the difluoromethoxy moiety would likely inhibit or completely prevent full mineralization.

Environmental Transformation Products and Byproducts

Based on the degradation pathways discussed, several potential transformation products of this compound can be hypothesized.

From Atmospheric Oxidation: The reaction with OH radicals is likely to produce hydroxylated derivatives (phenols) on the aromatic rings. Subsequent reactions could lead to the opening of one of the aromatic rings, forming substituted dicarbonyl compounds analogous to the 2-formylcinnamaldehyde observed from naphthalene oxidation. rsc.org

From Photodegradation: Direct photolysis may lead to similar products as atmospheric oxidation, including hydroxylated species. The ultimate products would depend on the specific photochemical reactions occurring.

From Microbial Degradation: If microbial activity occurs, it would most likely target the more labile parts of the molecule first.

Anaerobic degradation, by analogy with 2-methylnaphthalene, could lead to the formation of (2-(difluoromethoxy)-naphthalen-4-yl)methyl-succinic acid via fumarate addition. nih.gov

Aerobic oxidation of the methyl group would produce 2-(difluoromethoxy)-naphthalene-4-carboxylic acid.

Attack on the aromatic ring could lead to the formation of various hydroxylated and ring-fission products.

The fate of the difluoromethoxy group is a key uncertainty. Due to its high stability, it may remain intact on transformation products, or it could potentially be cleaved under specific, highly energetic conditions to release fluoride (B91410) ions, though this is considered less likely. The persistence of the fluorinated moiety is a critical factor in assessing the environmental profile of any resulting byproducts.

Structure Property Relationships Within the Difluoromethoxynaphthalene Scaffold

Influence of Difluoromethoxy Substitution on Aromaticity and Electron Distribution

The introduction of a difluoromethoxy (-OCF₂H) group into an aromatic system significantly alters its electronic landscape. Due to the high electronegativity of the two fluorine atoms, the difluoromethoxy group acts as a potent electron-withdrawing group primarily through a strong inductive effect (σ-electron withdrawal). bohrium.comnih.gov This effect reduces the electron density of the naphthalene (B1677914) ring system.

Steric and Electronic Effects of the Methyl Group

In contrast to the difluoromethoxy group, the methyl group (-CH₃) at the 4-position (an α-position) is electronically donating. It pushes electron density into the naphthalene ring via an inductive effect, partially counteracting the electron-withdrawing influence of the difluoromethoxy substituent. This push-pull electronic arrangement creates a unique polarization within the molecule.

From a steric perspective, the methyl group at the 4-position introduces considerable bulk. It creates steric hindrance with the adjacent hydrogen atom at the peri-position (C5). stackexchange.com This steric pressure can influence the planarity of the naphthalene ring system and the preferred orientation of the substituents. rsc.orgacs.org The size of the substituent at an α-position is a known factor in directing reactions, as bulky groups can favor substitution at the less hindered β-position to avoid steric clash. stackexchange.com Therefore, the methyl group plays a dual role, modulating both the electronic properties and the three-dimensional shape of the molecule.

Hydrogen Bonding Capabilities of the Difluoromethoxy Moiety

A key feature of the difluoromethoxy group is the ability of its difluoromethyl component (-CF₂H) to act as a hydrogen bond donor. bohrium.comresearchgate.netbeilstein-journals.org The C-H bond is significantly polarized by the two adjacent, highly electronegative fluorine atoms, imparting a partial positive charge on the hydrogen atom. beilstein-journals.org This allows it to form weak hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms.

The difluoromethyl group is often described as a "lipophilic hydrogen bond donor," making it a valuable bioisostere for more traditional donor groups like hydroxyl (-OH) or amine (-NH) in medicinal chemistry. bohrium.comh1.conih.gov Its hydrogen bond donating strength is considered comparable to that of thiophenol or aniline (B41778) but is weaker than that of a hydroxyl group. researchgate.netacs.org Research has shown that the hydrogen bond acidity of the CF₂H group is sensitive to the electronic effects of other substituents on the aromatic ring; electron-withdrawing groups tend to increase its acidity. bohrium.com In 2-(Difluoromethoxy)-4-methylnaphthalene, the electron-donating methyl group may slightly attenuate the hydrogen bond donor strength of the difluoromethoxy moiety.

| Property | Description | Reference |

|---|---|---|

| Donor Capability | Weak hydrogen bond donor | bohrium.combeilstein-journals.org |

| Interaction Energy | Approximately -1 kcal/mol with oxygen acceptors | bohrium.com |

| H---O Distance | ~2.4 Å | bohrium.com |

| Bioisosteric Role | Considered a lipophilic replacement for -OH, -SH, -NH groups | bohrium.comh1.cosemanticscholar.org |

| Comparative Strength | Similar to thiophenol/aniline; weaker than hydroxyl | researchgate.netnih.govacs.org |

Impact of Substitution Patterns on Molecular Conformation

The specific substitution pattern—a difluoromethoxy group at C2 and a methyl group at C4—is crucial in defining the molecule's three-dimensional conformation. Substituents on a naphthalene ring can induce distortions from planarity to alleviate steric strain. nih.govmdpi.com The steric repulsion between the 4-methyl group and the hydrogen at the 5-position, as well as potential interactions with the adjacent 2-difluoromethoxy group, can cause twisting or puckering of the otherwise flat naphthalene core.

Studies on other disubstituted naphthalenes have demonstrated significant conformational effects. For instance, in dimethyl 2,6-naphthalenedicarboxylate, the ester substituent is twisted out of the ring plane by 20 degrees. nih.gov In heavily substituted systems, such as 1,8-disubstituted naphthalenes, severe distortions are observed to accommodate the bulky peri-substituents. nih.gov While the 2,4-substitution pattern in the title compound is less sterically demanding than a 1,8-pattern, the combination of substituent size and electronic repulsion will favor a specific, minimum-energy conformation that may deviate from perfect planarity. This preferred conformation, in turn, influences how the molecule packs in a solid state and interacts with other molecules in solution. hw.ac.ukrsc.org

Correlation between Structure and Spectroscopic Signatures

The unique structural and electronic features of this compound are directly reflected in its spectroscopic data, particularly its Nuclear Magnetic Resonance (NMR) spectra.

In the ¹H NMR spectrum, the protons on the naphthalene ring experience distinct electronic environments. Protons at α-positions (1, 4, 5, 8) are typically found at a lower field (more deshielded) than those at β-positions (2, 3, 6, 7). vaia.comchemicalbook.com The electron-withdrawing -OCF₂H group at C2 will further deshield the adjacent protons at C1 and C3. Conversely, the electron-donating -CH₃ group at C4 will shield the proton at C3 and the peri-proton at C5. The proton of the -CF₂H group itself will appear as a characteristically deshielded triplet (due to coupling with the two fluorine atoms), and its precise chemical shift can be an indicator of hydrogen bonding. beilstein-journals.orgnih.gov

In the ¹³C NMR spectrum, the carbon atoms directly attached to the substituents will show pronounced shifts. The C4 carbon bearing the methyl group and the C2 carbon bonded to the electronegative difluoromethoxy group will be significantly affected. The combined electronic influences of both groups create a unique fingerprint of chemical shifts for all ten carbons in the naphthalene skeleton. nih.gov The correlation between the predicted electronic effects and the observed spectroscopic signals provides a powerful tool for confirming the structure.

| Nucleus | Position | Predicted Effect | Reason | Reference |

|---|---|---|---|---|

| ¹H | H1, H3 | Deshielding (Downfield Shift) | Proximity to electron-withdrawing -OCF₂H group | vaia.com |

| ¹H | H3, H5 | Shielding (Upfield Shift) | Proximity to electron-donating -CH₃ group | nih.gov |

| ¹H | -OCF₂H | Significant Deshielding | Attached to carbon bonded to two fluorine atoms | nih.gov |

| ¹³C | C2 | Deshielding (Downfield Shift) | Bonded to electronegative -OCF₂H group | nih.gov |

| ¹³C | C4 | Deshielding (Downfield Shift) | Substituted with a methyl group | nih.gov |

Non Biological Applications of Difluoromethoxylated Naphthalene Derivatives

Materials Science Applications (e.g., organic semiconductors, optoelectronics)

Naphthalene (B1677914) derivatives have been extensively investigated for their applications in materials science, particularly in the field of organic electronics. The rigid, planar structure of the naphthalene core provides a good foundation for creating materials with significant π-electron conjugation, which is essential for charge transport. The incorporation of a difluoromethoxy group, as in 2-(Difluoromethoxy)-4-methylnaphthalene, can further modulate the electronic properties of the naphthalene system, making it a promising candidate for use in organic semiconductors and optoelectronic devices.

The strong electron-withdrawing nature of the difluoromethoxy group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthalene core. This modification is crucial for designing n-type organic semiconductors, which are essential for the development of complementary logic circuits. Naphthalene diimides (NDIs), for instance, are a well-established class of n-type organic semiconductors. gatech.edursc.orgnih.govgoogle.com Research has shown that the introduction of fluorine-containing side chains, such as perfluoroalkyl groups, into NDI-based polymers can enhance their performance by improving oxidation stability and increasing electron mobility. google.com This is attributed to the ability of fluorine to stabilize the reduced state of the molecule through its strong electron-withdrawing effect. numberanalytics.com By extension, the difluoromethoxy group in this compound is expected to impart similar benefits, potentially leading to materials with improved air stability and charge-carrier mobility. gatech.edu

Furthermore, naphthalene derivatives are known for their unique photophysical properties, including strong fluorescence and photostability, which makes them suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govrsc.org The fluorescence properties of naphthalene-based compounds can be finely tuned by introducing various functional groups. mdpi.comrsc.org The difluoromethoxy group can alter the emission wavelength and quantum yield of the naphthalene fluorophore, opening up possibilities for the creation of novel light-emitting materials. The unique combination of the naphthalene core with the difluoromethoxy substituent in this compound suggests its potential as a building block for advanced optoelectronic materials.

A comparison of the properties of naphthalene and a related fluorinated derivative highlights the impact of fluorination on the molecule's characteristics.

| Property | Naphthalene | 1-Fluoronaphthalene |

| Molecular Formula | C₁₀H₈ | C₁₀H₇F |

| Molecular Weight | 128.17 g/mol | 146.16 g/mol |

| LogP | ~3.3 | ~2.8 |

| Reactivity | Susceptible to electrophilic substitution | Higher reactivity toward electrophilic substitution compared to more fluorinated naphthalenes |

This table illustrates how the introduction of a single fluorine atom can alter the physicochemical properties of the naphthalene core. The difluoromethoxy group in this compound would be expected to induce even more significant changes.

Chemical Reagents and Intermediates in Organic Synthesis

The difluoromethoxy group is a highly sought-after functional group in modern organic synthesis, particularly in the fields of medicinal and agricultural chemistry, due to the unique properties it imparts to molecules. nih.govnih.govresearchgate.net Consequently, difluoromethoxylated compounds, including this compound, are valuable intermediates for the synthesis of more complex molecular architectures.

The development of efficient methods for the introduction of the difluoromethoxy group onto aromatic rings has been an area of active research. nih.govresearchgate.net Several strategies for the difluoromethoxylation of arenes and heteroarenes have been reported, highlighting the demand for these building blocks. google.com The availability of synthetic routes to compounds like this compound makes them accessible starting materials for further chemical transformations. For example, halogenated derivatives, such as 2-Bromo-6-(difluoromethoxy)naphthalene, are commercially available and serve as versatile precursors for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chemscene.com

The presence of the electron-withdrawing difluoromethoxy group can influence the reactivity of the naphthalene ring, directing subsequent chemical modifications to specific positions. This regioselective control is a valuable tool in multi-step organic synthesis. Furthermore, the methyl group at the 4-position of this compound can also be a site for chemical modification, for instance, through radical halogenation, providing another handle for synthetic elaboration. The compound can also serve as a key intermediate in the synthesis of π-extended naphthalene derivatives with tailored electronic properties. acs.org

The synthesis of difluoromethoxylated naphthalenes can be achieved through various methods, including the reaction of naphthols with a source of difluorocarbene or through more recently developed photoredox catalysis methods. nih.gov

| Reagent/Method | Description |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | A common and relatively inexpensive reagent that generates difluorocarbene upon heating. |

| Diethyl bromodifluoromethylphosphonate | A reagent used for the generation of difluorocarbene under milder conditions. |

| Visible-light photoredox catalysis | A modern and efficient method for the synthesis of difluoromethoxylated compounds under mild reaction conditions. nih.govnih.gov |

This table presents some of the methods that can be employed for the synthesis of difluoromethoxylated compounds, including derivatives of naphthalene.

Advanced Functional Materials

The unique combination of the rigid naphthalene framework and the electron-withdrawing difluoromethoxy group in this compound and its derivatives paves the way for their application in a variety of advanced functional materials. The properties imparted by the -OCF₂H group, such as high thermal stability, chemical inertness, and unique optical and electrical characteristics, are highly desirable for materials designed for high-performance applications. numberanalytics.comnumberanalytics.comnih.gov

Organofluorine compounds are integral to the development of a wide array of materials, including fluoropolymers, liquid crystals, and materials for energy applications like solar cells and fuel cells. researchgate.netwikipedia.org The incorporation of difluoromethoxylated naphthalene moieties into polymer backbones could lead to the creation of new fluoropolymers with tailored refractive indices, dielectric constants, and gas permeability properties.